molecular formula C7H9NO2 B156534 5-Amino-2-methoxyphenol CAS No. 1687-53-2

5-Amino-2-methoxyphenol

Cat. No. B156534
CAS RN: 1687-53-2
M. Wt: 139.15 g/mol
InChI Key: BLQFHJKRTDIZLX-UHFFFAOYSA-N
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Description

5-Amino-2-methoxyphenol is a chemical compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be an aromatic molecule with an amino group and a methoxy group attached to a benzene ring. The papers provided focus on the synthesis and characterization of similar compounds, which can provide insights into the properties and potential applications of 5-Amino-2-methoxyphenol.

Synthesis Analysis

The synthesis of compounds related to 5-Amino-2-methoxyphenol is described in several papers. A practical five-step synthetic approach for 2-amino-5-methoxylpropiophenone is reported, starting from 3-chloropropiophenone and achieving a 45% overall yield . Another paper discusses the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique, followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde . Additionally, the synthesis of a Schiff base involving 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine is explored, with the structure characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 5-Amino-2-methoxyphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-2-methoxyphenol has been characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray single crystal diffraction has also been used to determine the crystal structure of a related Schiff base, providing detailed information about the molecular geometry and electronic structure . These techniques would be essential for the molecular structure analysis of 5-Amino-2-methoxyphenol.

Chemical Reactions Analysis

The papers describe the formation of Schiff bases, which are products of condensation reactions between an amine and an aldehyde . These reactions are relevant to the chemical behavior of 5-Amino-2-methoxyphenol, as it contains an amino group that could potentially react with aldehydes to form similar compounds. The synthesis of a radioligand also involves a Schiff reaction, indicating the potential for 5-Amino-2-methoxyphenol to participate in such chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-2-methoxyphenol are not directly reported, the properties of related compounds can provide some insights. For example, the crystallization behavior and melting points of similar compounds are discussed . The solubility in various solvents and the stability of the compounds under different conditions are also important properties that can be inferred from the synthesis and characterization studies . The antibacterial activities of some synthesized compounds and their metal complexes suggest potential biological applications for 5-Amino-2-methoxyphenol .

Scientific Research Applications

Synthesis and Characterization

  • 5-Amino-2-methoxyphenol has been utilized in the regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones, valuable for their unique structural properties (Bréhu, Fernandes, & Lavergne, 2005).
  • It serves as a starting material for practical synthesis approaches, such as in the preparation of 2-amino-5-methoxylpropiophenone (Yu, Zhang, Luo, & Lu, 2011).

Chemical Sensing and Environmental Monitoring

  • Derivatives of 5-Amino-2-methoxyphenol have been developed as fluorescent probes for ultrafast sensing of hazardous compounds in water, demonstrating the importance of amino groups in selective detection (Das & Mandal, 2018).

Antibacterial Applications

  • Its derivatives, such as 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol, have shown promise in antibacterial activities, particularly in synthesized metal complexes (Li-fen, 2011).

Sorption and Separation Processes

Antimicrobial Activity

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFHJKRTDIZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168594
Record name 5-Amino-2-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxyphenol

CAS RN

1687-53-2
Record name 5-Amino-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-53-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687532
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Record name 5-Amino-2-methoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-methoxyphenol
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Record name 5-Amino-2-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
D Schiffer, G Tegl, R Vielnascher… - Biotechnology and …, 2016 - Wiley Online Library
… In this study, 5-amino-2-methoxyphenol was functionalized with alkoxysilane to allow visual detection of MPO on carrier materials, for example, in test strips. Indeed, MPO activity was …
Number of citations: 17 onlinelibrary.wiley.com
C Gao, Y Li, Q Pan, M Fan, L Wang, H Qian - Journal of Cereal Science, 2021 - Elsevier
… 4-vinylphenol (spice or clove), 5-amino-2-methoxyphenol or vanillin (vanilla). The structure of … replaced by amine groups to form 5-amino-2-methoxyphenol. The increase in the contents …
Number of citations: 48 www.sciencedirect.com
W Qiu, K Zhang, J Liu, WJ Koros, Q Sun, Y Deng - Polymer, 2010 - Elsevier
… A polymeric sorbent with high selectivity and capacity for phenols in aqueous stream was synthesized based on 5-amino-2-methoxyphenol functionalized poly(glycidyl methacrylate-co-…
Number of citations: 9 www.sciencedirect.com
CF Carolin, PS Kumar, GJ Joshiba, P Madhesh… - Journal of Hazardous …, 2021 - Elsevier
The application of biosurfactants for the degradation of various toxic compounds has received much attention among researchers worldwide. A stimulated degrading method was …
Number of citations: 30 www.sciencedirect.com
M Sarigul, SE Kariper, P Deveci, H Atabey… - Journal of Molecular …, 2017 - Elsevier
… 2H 2 O, formed by the 1:1 M condensation of 5-amino-2-methoxyphenol with 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde and the binuclear copper(II) chelate of this ligand have …
Number of citations: 29 www.sciencedirect.com
JLÅ Nilsson, C Mallet, K Shionoya, A Blomgren… - European Journal of …, 2021 - Elsevier
… The vanilloid structure 4-amino-2-methoxyphenol (1) was found to be a poor FAAH substrate, whereas the regioisomer 5-amino-2-methoxyphenol (2) was conjugated by FAAH in …
Number of citations: 5 www.sciencedirect.com
S Ren - Environmental Toxicology: An International Journal, 2002 - Wiley Online Library
Phenols are environmentally important compounds that are widely used in agriculture and industry. Thus, phenols are of interest to environmental toxicologists, which has led to the …
Number of citations: 42 onlinelibrary.wiley.com
JL Bullington, JH Dodd - The Journal of Organic Chemistry, 1993 - ACS Publications
… Using glacial acetic acid as a solvent in the reactions of other aniline substrates did not give a precipitate except for the reaction of 5-amino-2-methoxyphenol, which yielded la. In order …
Number of citations: 67 pubs.acs.org
T Uesaka, T Ishitani, R Sawada, T Maeda, S Yagi - Dyes and Pigments, 2020 - Elsevier
… -4-octyloxyphenyl)-2H-benzotriazole (4) was synthesized under the same conditions as for compound 1 except that 2-methoxyphenol was used instead of 5-amino-2-methoxyphenol. …
Number of citations: 12 www.sciencedirect.com
W Baker, C Evans - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
Quinol dimethyl ether (100 g.) and concentrated sulphuric acid (200 cc) were warmed at 60" for 5 minutes (slight exothermic reaction), and after 10 minutes water (400 cc) was added, …
Number of citations: 2 pubs.rsc.org

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